molecular formula C12H10N2O2 B8723082 2-(2-Nitrophenyl)aniline CAS No. 35883-86-4

2-(2-Nitrophenyl)aniline

Cat. No.: B8723082
CAS No.: 35883-86-4
M. Wt: 214.22 g/mol
InChI Key: RNVKESWUUKPDJS-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)aniline (CAS RN: 88-74-4) is an aromatic amine featuring a nitro group at the ortho position of the aniline ring. It is a yellow crystalline solid with a molecular weight of 138.12 g/mol and a melting point of 70–74°C . This compound serves as a key intermediate in synthesizing bioactive molecules, including benzimidazoles, carboxamides, and piperazine derivatives, with applications in antimicrobial, antitumor, and quorum sensing (QS) modulation research . Its nitro group enables hydrogen bonding and electron-withdrawing effects, critical for interactions with biological targets like LuxR proteins in bacterial QS systems .

Properties

CAS No.

35883-86-4

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-(2-nitrophenyl)aniline

InChI

InChI=1S/C12H10N2O2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(15)16/h1-8H,13H2

InChI Key

RNVKESWUUKPDJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acylated Derivatives: Role of Nitro Substituents and Chain Length

2-(2-Nitrophenyl)aniline derivatives with acyl chains (e.g., N-(2-nitrophenyl)butanamide (1) and hexanamide (2)) exhibit antagonist activity in the Vibrio fischeri LuxR-QS system. Their IC₅₀ values (58 µM and 94 µM, respectively) highlight the importance of the nitro group for binding to Trp66 and Asp79 residues via hydrogen bonds . In contrast, unsubstituted aniline derivatives (e.g., hexanamide (12)) show reduced activity (IC₅₀ = 79 µM), underscoring the nitro group’s role in stabilizing ligand-receptor interactions .

Dinitroaniline Derivatives: Enhanced Bioactivity

2,4-Dinitro-N-(2-nitrophenyl)aniline, a dinitro-substituted analog, demonstrates broader applications in pesticide and explosive production due to increased electron-withdrawing effects and stability . Computational studies reveal that dinitroanilines bind plant α-tubulin via nitro group interactions, a mechanism distinct from 2-(2-nitrophenyl)aniline’s LuxR modulation .

Nitrodiphenylamines: Solvent-Dependent Binding

Nitrodiphenylamines like N-[2-nitrophenyl]-4-nitroaniline (3) exhibit solvent-dependent binding to AOT micelles. The ortho-nitro group in compound 3 reduces solubility and micelle affinity compared to para-substituted analogs.

Table 2: Binding Constants (Kb) of Nitrodiphenylamines with AOT Micelles

Compound Structure Kb in n-Hexane Kb in CCl₄ Reference
N-[2-nitrophenyl]-4-nitroaniline (3) Ortho nitro Not active Slight shift
N-[4-nitrophenyl]-4-nitroaniline (2) Para nitro 5092 Lower than hexane
Carboxamide Derivatives: Structural Flexibility

N-(2-Nitrophenyl)thiophene-2-carboxamide, synthesized from 2-(2-nitrophenyl)aniline, adopts a planar conformation with a 13.5° dihedral angle between aromatic rings. This structural flexibility contrasts with rigid furan analogs (e.g., N-(2-nitrophenyl)furan-2-carboxamide), which exhibit smaller dihedral angles (9.7°) and stronger hydrogen bonding . The nitro group facilitates intermolecular C–H⋯O interactions, enhancing crystal packing stability .

Key Findings and Implications

  • Nitro Group Critical for Bioactivity : The ortho-nitro group in 2-(2-nitrophenyl)aniline is essential for LuxR antagonism, enabling hydrogen bonding with Trp66/Asp79 .
  • Chain Length and Steric Effects : Short acyl chains (C4–C6) optimize LuxR binding, while longer chains (≥C8) cause steric clashes .
  • Substituent Position Dictates Solubility : Para-nitro groups enhance micelle binding (e.g., compound 2), whereas ortho-nitro groups reduce solubility .
  • Structural Flexibility in Drug Design : Carboxamide derivatives demonstrate how nitro group placement influences molecular conformation and supramolecular interactions .

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